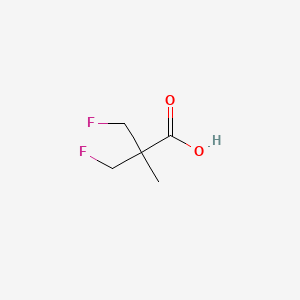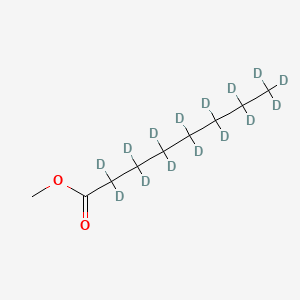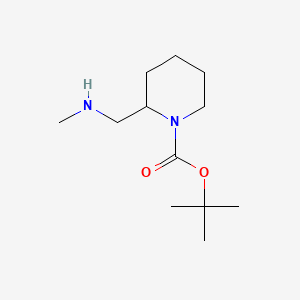
3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid
Vue d'ensemble
Description
Synthesis Analysis
Achieving selective fluorination is a significant challenge under mild conditions . Enzymatic synthesis of fluorinated compounds has attracted attention, with research progress summarized since 2015 . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .Applications De Recherche Scientifique
Automated Radiosynthesis of Tracers
Field
Radiopharmacy and Chemistry
Application
The compound is used in the automated radiosynthesis of two 18F-labeled tracers, [18F]FMISO and [18F]PM-PBB3 .
Method
The process involves the reaction of 1,2-epoxypropyl tosylate with [18F]F−, followed by the removal of protecting groups .
Results
The obtained [18F]FMISO showed sufficient radioactivity (0.83±0.20 GBq at the end of synthesis (EOS); n =8) with appropriate radiochemical yield based on [18F]F− (26±7.5% at EOS, decay-corrected; n =8). The obtained [18F]PM-PBB3 also showed sufficient radioactivity (0.79±0.10 GBq at EOS; n =11) with appropriate radiochemical yield based on [18F]F− (16±3.2% at EOS, decay-corrected; n =11) .
Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines
Field
Organic Chemistry
Application
The compound is used in the synthesis of fluorinated 3,6-dihydropyridines and 2-(fluoromethyl)pyridines .
Method
The process involves the electrophilic fluorination of 1,2-dihydropyridines with Selectfluor® .
Results
The 3-fluoro-3,6-dihydropyridines were easily converted to corresponding pyridines by the elimination of hydrogen fluoride under mild conditions .
Enzymatic Synthesis of Fluorinated Compounds
Field
Biochemistry
Application
The compound is used in the enzymatic synthesis of fluorinated compounds .
Method
Various enzymes, including cytochrome P450 enzymes, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, reductive aminases, purine nucleoside phosphorylases, polyketide synthases, fluoroacetate dehalogenases, tyrosine phenol-lyase, are used .
Results
The results of this research are not specified in the source .
Suzuki–Miyaura Coupling
Application
The compound is used in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Method
The process involves the use of organoboron reagents and palladium catalysts .
Results
Fluorine NMR for Organic Chemists
Application
The compound is used in fluorine nuclear magnetic resonance (NMR) studies .
Method
The process involves the use of fluorinated compounds for NMR studies .
Results
Fluorine-18 Labeling for PET Tracers
Application
The compound is used in the synthesis of two clinically used radiotracers for imaging hypoxia and tau pathology, [18F]FMISO and [18F]PM-PBB3 .
Method
The process involves 18F-fluoroalkylation using [18F]epifluorohydrin .
Results
The obtained [18F]FMISO and [18F]PM-PBB3 injections were successfully synthesized with sufficient radioactivity .
Enzymatic Synthesis of Fluorinated Compounds
Field
Applied Microbiology and Biotechnology
Method
The process involves the introduction of fluorine atoms into organic compound molecules .
Propriétés
IUPAC Name |
3-fluoro-2-(fluoromethyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2O2/c1-5(2-6,3-7)4(8)9/h2-3H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMSTIBVHJXRIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CF)(CF)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680558 | |
| Record name | 3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid | |
CAS RN |
1208092-05-0 | |
| Record name | 3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B567897.png)






![3'H-Spiro[azepane-4,1'-isobenzofuran]](/img/structure/B567912.png)




![6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine](/img/structure/B567918.png)
